9-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yltrifluoromethanesulfonate
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Overview
Description
9-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound contains a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), along with reagents like HOBT (1-hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
9-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrido[1,2-a]pyrimidine core.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 9-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis .
Biology and Medicine
Its pyrido[1,2-a]pyrimidine core is known for its biological activities, including antimicrobial, antiviral, and anticancer properties . Researchers are exploring its use in developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features allow for the design of novel compounds with specific properties, such as improved solubility or enhanced reactivity.
Mechanism of Action
The mechanism of action of 9-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidine derivatives, such as:
- 2-(pyridin-2-yl)pyrimidine
- 4,5-dihydro-6-[2-[4(lH-imidazol-1-yl)phenyl]ethynyl]2(2H)-pyridazinone
- 1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one
Uniqueness
What sets 9-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate apart from similar compounds is its trifluoromethanesulfonate group, which enhances its reactivity and allows for unique chemical transformations. Additionally, the benzyloxy group provides increased stability and potential for further functionalization.
Conclusion
9-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural features and reactivity make it a valuable tool in organic synthesis, drug discovery, and the production of specialty chemicals.
Properties
Molecular Formula |
C16H11F3N2O5S |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
(4-oxo-9-phenylmethoxypyrido[1,2-a]pyrimidin-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C16H11F3N2O5S/c17-16(18,19)27(23,24)26-13-9-14(22)21-8-4-7-12(15(21)20-13)25-10-11-5-2-1-3-6-11/h1-9H,10H2 |
InChI Key |
DONYKCOEFLUZMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC(=CC3=O)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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